Cas no 1493550-86-9 (Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate)
Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate
- SB22398
- t-Butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate
- P20415
- CS-0057022
- 1-Boc-3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine
- AKOS015262803
- SY322336
- tert-butyl3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate
- AS-79252
- MFCD30802684
- 1493550-86-9
- Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate
-
- MDL: MFCD30802684
- Inchi: 1S/C15H20FNO3/c1-10-5-6-12(16)11(7-10)15(19)8-17(9-15)13(18)20-14(2,3)4/h5-7,19H,8-9H2,1-4H3
- InChI Key: RBDNSCRYRCAQJO-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C)C=C1C1(CN(C(=O)OC(C)(C)C)C1)O
Computed Properties
- Exact Mass: 281.14272166 g/mol
- Monoisotopic Mass: 281.14272166 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 49.8
- Molecular Weight: 281.32
Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB565917-250mg |
t-Butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate; . |
1493550-86-9 | 250mg |
€460.70 | 2024-08-02 | ||
| abcr | AB565917-1g |
t-Butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate; . |
1493550-86-9 | 1g |
€899.30 | 2024-08-02 | ||
| 1PlusChem | 1P01DY9T-500mg |
tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate |
1493550-86-9 | 97% | 500mg |
$386.00 | 2024-06-20 | |
| 1PlusChem | 1P01DY9T-1g |
tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate |
1493550-86-9 | 97% | 1g |
$492.00 | 2024-06-20 | |
| 1PlusChem | 1P01DY9T-5g |
tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate |
1493550-86-9 | 97% | 5g |
$1434.00 | 2024-06-20 | |
| Aaron | AR01DYI5-500mg |
tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate |
1493550-86-9 | 97% | 500mg |
$444.00 | 2025-02-11 | |
| Aaron | AR01DYI5-5g |
tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate |
1493550-86-9 | 97% | 5g |
$1663.00 | 2025-02-11 | |
| Aaron | AR01DYI5-1g |
tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate |
1493550-86-9 | 97% | 1g |
$555.00 | 2025-02-11 | |
| eNovation Chemicals LLC | D684153-500mg |
tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate |
1493550-86-9 | 97% | 500mg |
$480 | 2025-02-19 | |
| eNovation Chemicals LLC | D684153-1g |
tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate |
1493550-86-9 | 97% | 1g |
$600 | 2025-02-19 |
Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate Suppliers
Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
Additional information on Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate
Research Brief on Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate (CAS: 1493550-86-9)
The compound Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate (CAS: 1493550-86-9) has recently gained attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the significance of this azetidine derivative as a key intermediate in the synthesis of novel bioactive molecules. The presence of both a fluorine atom and a hydroxyl group on the aromatic ring enhances its reactivity and makes it a versatile building block for the development of pharmaceuticals. Researchers have successfully utilized this compound in the synthesis of potential kinase inhibitors, which are being explored for their efficacy in treating various cancers and inflammatory diseases.
In terms of synthetic methodology, a 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved route for the preparation of Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate with higher yield and purity. The optimized procedure involves a stereoselective addition of an organometallic reagent to a protected azetidinone, followed by deprotection and purification steps. This advancement has significant implications for scaling up production for preclinical studies.
From a pharmacological perspective, preliminary in vitro studies have shown that derivatives of this compound exhibit promising activity against several molecular targets. Specifically, research conducted at major pharmaceutical companies has identified this scaffold as a potential candidate for the development of selective JAK3 inhibitors, which could have applications in autoimmune disorders. The fluorine substitution at the 2-position of the phenyl ring appears to be crucial for target binding affinity and metabolic stability.
Structural-activity relationship (SAR) studies have revealed that modifications to the hydroxyl group and the tert-butyl carbamate moiety can significantly alter the compound's biological properties. Recent computational modeling work has provided insights into the optimal spatial orientation of these functional groups for target engagement, guiding the design of more potent analogs. These findings were presented at the 2023 American Chemical Society National Meeting.
Despite these promising developments, challenges remain in the optimization of this compound series. Current research efforts are focused on improving the pharmacokinetic properties of these molecules while maintaining their target specificity. Several pharmaceutical companies have included derivatives of Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate in their discovery pipelines, suggesting growing industry interest in this chemical scaffold.
In conclusion, Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate represents an important intermediate in medicinal chemistry with multiple potential applications. Ongoing research continues to explore its full potential in drug discovery, particularly in the areas of kinase inhibition and immunomodulation. The compound's unique structural features and demonstrated biological activity make it a valuable subject for further investigation in the chemical biology and pharmaceutical fields.
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